

managing software and hardware updates for ongoing Cerec research

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Compound of Interest

Compound Name: Cerec

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CEREC System Updates: Technical Support Center for Researchers

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the **CEREC** system in their ongoing experiments.

Troubleshooting Guides

Issue: Connectivity Loss with Peripherals (Primescan, Primemill, SpeedFire) After a Software Update

- Question: My **CEREC** AC unit has lost connection to the Primescan, Primemill, or SpeedFire furnace after a recent software update. How can I resolve this?
- Answer: Connectivity issues are common after updates due to network setting modifications or driver conflicts. Follow these steps to troubleshoot:
 - Verify Physical Connections: Ensure all cables are securely connected to the correct ports and are not damaged.^[1]
 - Restart All Devices: Power cycle the **CEREC** AC unit, Primescan, Primemill, and SpeedFire furnace. Turn them off, wait 30 seconds, and then power them back on in sequence, starting with the AC unit.^[1]

- Check Network Settings: Confirm that all devices are on the same network and subnet.[1] Windows updates can sometimes remove the IP addresses on **CEREC** systems, leading to the Omnicam being unreachable.[2]
- Run Network Configuration Utility (for Omnicam): If you are using an Omnicam, a Windows update may have removed the IP addresses. You can run a utility to reset the network settings to default. Navigate to (C:) | Sirona | Tools | Omnicam Network | Configure.cmd. This will uninstall and reinstall the network ports and camera driver.[2]
- Verify Device Status in Software: In the **CEREC** software, go to Configuration > Devices. A green checkmark next to each device indicates a successful connection.[2]
- Update Firmware: Ensure that your milling and firing units have the latest firmware installed, as new software versions often require corresponding firmware updates for compatibility.[3][4]

Issue: Software Crashes or Freezes During or After an Update

- Question: The **CEREC** software is crashing or freezing after a recent update. What steps can I take to stabilize the system?
- Answer: Software instability can arise from incomplete installations or conflicts with system drivers.
 - Ensure Correct Graphics Card Driver: The **CEREC** software will automatically check for the correct graphics card driver upon startup. If a notification appears, contact customer service to get the appropriate driver.[3][4][5]
 - Perform a Clean Installation: If problems persist, consider uninstalling the current **CEREC** software version, restarting the AC unit, and then performing a fresh installation of the new update.[5]
 - Data Backup: Always perform a data backup before initiating a new software installation to prevent data loss.[3][5][6]
 - Check for Bug Fixes: Review the release notes for the specific software update. Many updates include bug fixes for sporadic crashes that occurred during scanning or saving

processes in previous versions.[6]

Issue: "Omnica Camera Unreachable" Error After a Windows Update

- Question: I am receiving an "Omnica Camera Unreachable" error after a recent Windows update. How can I fix this?
- Answer: This is a known issue where a Windows update removes the IP addresses on **CEREC** systems.[2]
 - Solution: Run the Omnica Network Configurator utility.
 - Click the Windows Start menu, then Computer.
 - Navigate to (C:) | Sirona | Tools | Omnica Network |.
 - Double-click on Configure.cmd.
 - A command prompt window will appear and run the utility, which uninstalls and reinstalls the network ports and camera driver. The window will close automatically when finished.
[2]
 - After the utility runs, verify the Omnica and milling unit status under Configuration > Devices in the **CEREC** software. A green checkmark indicates the system is functional.
[2]

Frequently Asked Questions (FAQs)

- Question: Where can I find the latest **CEREC** software updates?
 - Answer: The latest software updates are typically available through the Dentsply Sirona AutoUpdate Center, which will show a pop-up message when a new update is available.[3]
[6] You can also download them from the Customer Support Portal or the CAD/CAM Downloads page on the Dentsply Sirona website.[5][7]
- Question: Do I need a new license for every software update?

- Answer: Generally, updating within a major version (e.g., from 5.2.x to 5.2.y) does not require a new license.[3] However, upgrading to a new major version (e.g., from 5.x to 5.3) may require a new version license.[5][7]
- Question: What should I do before installing a major software update?
 - Answer: Always perform a complete data backup of your patient database before starting the installation.[3][5][7] It is also recommended to check the system requirements and release notes for the new software version.
- Question: Can I run the update on multiple networked **CEREC** units simultaneously?
 - Answer: No, do not perform the installation on multiple **CEREC** units or workstations at the same time if they are connected via a network.[3][4]
- Question: How does the integration with DS Core affect software and firmware updates?
 - Answer: With the integration of DS Core, firmware updates for devices like the **CEREC** Primemill can be delivered seamlessly through the cloud, eliminating manual update efforts.[8] The DS Core platform also allows for centralized management of manufacturing tasks and equipment.[8][9]

Data Presentation

Table 1: **CEREC** Software Update History and Key Features

Software Version	Release Year(s)	Key Features & Improvements
CEREC SW 4.x	2011-2018	Simplified user interface (4.0), powder-free scanning with Omnicam (4.2), support for CEREC SpeedFire and new materials (4.4), shade detection and open scan export (4.5), CEREC Guide 3 integration (4.6). [10]
CEREC SW 5.0/5.1	2019-2021	Release of CEREC Primescan, optimized initial proposals, new milling strategies for Super Fast process. [10]
CEREC SW 5.2	2021 onwards	Improved performance for Primescan (captures up to 1.5 million 3D data points per second), support for bridges on implants, "Full Range Dynamic Occlusion" for articulation calculation. [10] [11]
CEREC SW 5.3	2024 onwards	Integration with DS Core cloud platform, enhanced workflow flexibility, remote initiation and monitoring of production, support for Primescan 2. [9]

Table 2: Impact of Software/Hardware Updates on Scanning Accuracy (In Vitro Study)

Scanner Generation	Mean 3D Deviation (\pm SD)	Key Takeaway
Older CEREC System	1356 \pm 1023 μ m	Significant deviation, especially with longer scan paths.
Newer CEREC System	110 \pm 49 μ m	Accuracy is decisively related to hardware and software; newer systems generally show improvement. [12]

Experimental Protocols

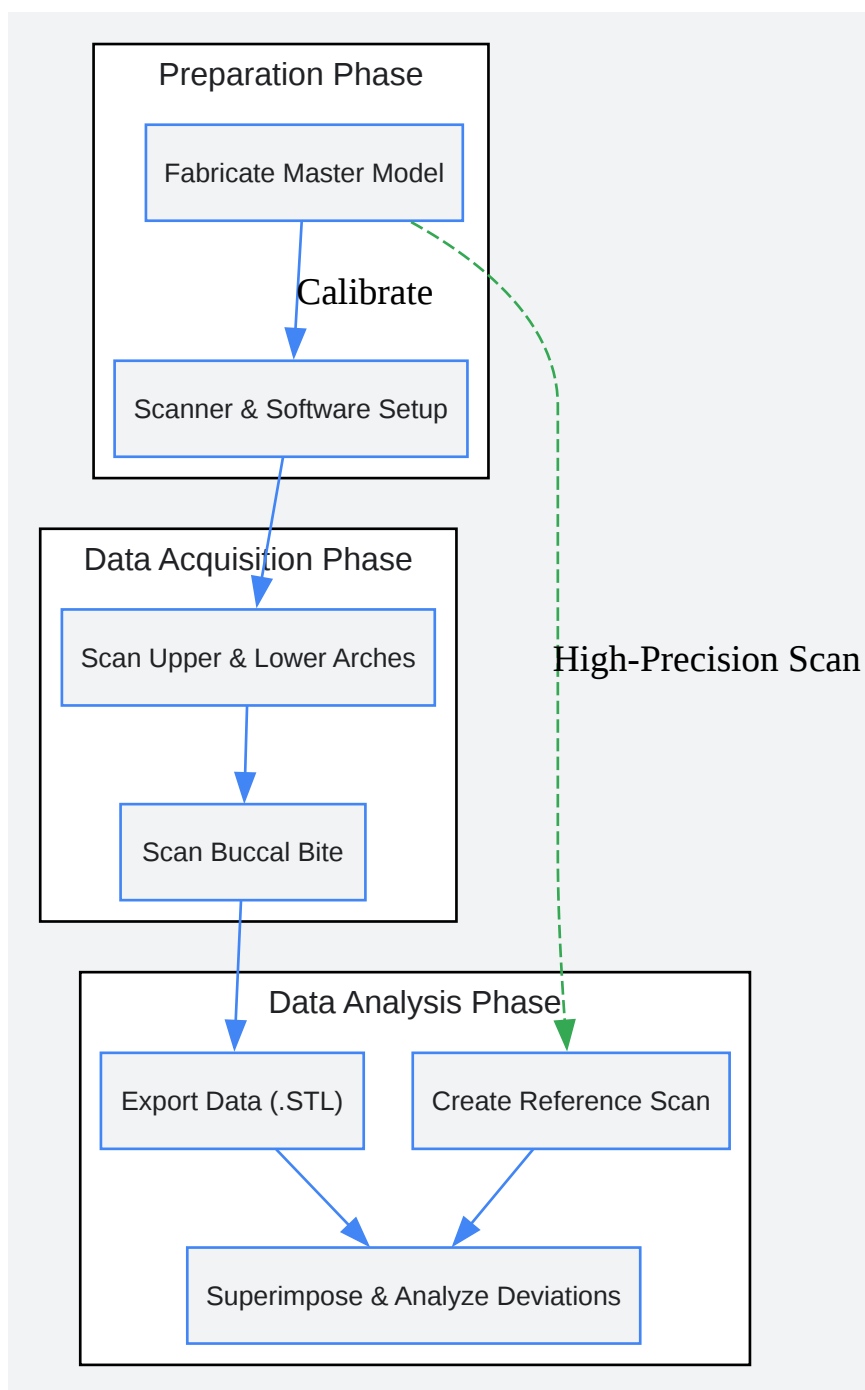
Protocol: Standardized Digital Impression for In Vitro Research

This protocol outlines a generalized methodology for creating standardized digital impressions for research purposes, aiming to minimize variability between scans.

- Model Preparation:
 - Fabricate a standardized master model with prepared teeth or implant analogs relevant to the research question.
 - Mount the master model on an articulator to ensure a stable and reproducible position.
 - Create a bite registration in maximum intercuspation.
- Scanner and Software Setup:
 - Use the specified **CEREC** scanner (e.g., Primescan) and software version for all scans within a study group.
 - Ensure the scanner is calibrated according to the manufacturer's instructions before starting the scanning procedure.
 - Document the software version, firmware versions of all peripherals, and any specific settings used.

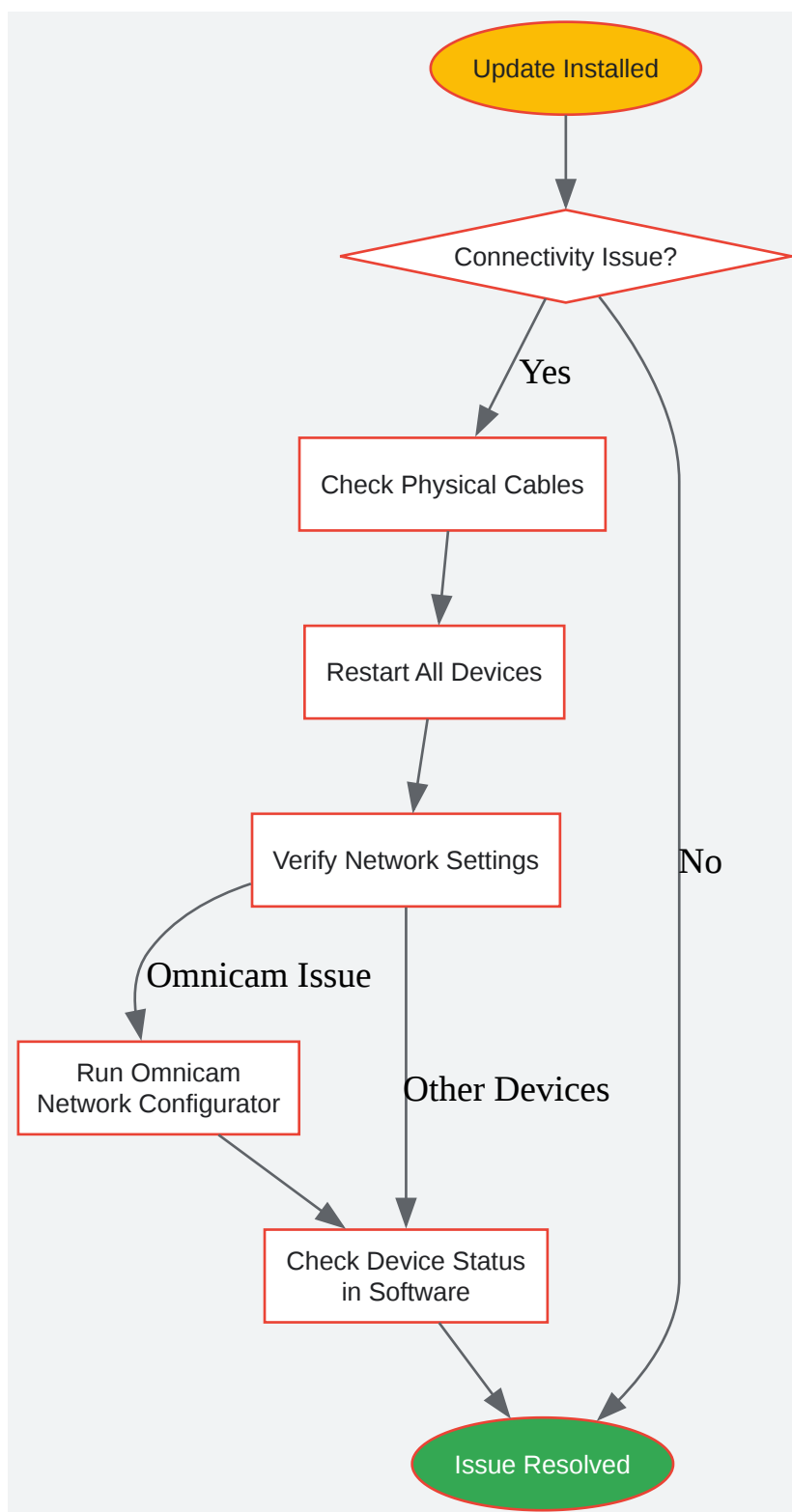
- Scanning Procedure:
 - Follow a consistent, predefined scanning strategy for all impressions to minimize operator-dependent variability. A common strategy involves starting on the occlusal surface of the most distal tooth and moving mesially, followed by the buccal and lingual surfaces.
 - Scan the upper and lower arches and the buccal bite registration.
 - For studies evaluating scan time, start a timer at the beginning of the scan and stop it upon completion of a successful full-arch acquisition.[\[13\]](#)
- Data Processing and Analysis:
 - Export the digital impressions in a standardized format (e.g., .STL).
 - For accuracy analysis (trueness and precision), use a high-precision industrial scanner to create a reference scan of the master model.
 - Use 3D analysis software to superimpose the experimental scans onto the reference scan to calculate deviations.[\[13\]](#)

Mandatory Visualization



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Caption: Standardized digital impression workflow for in vitro research.



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Caption: Troubleshooting workflow for post-update connectivity issues.

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